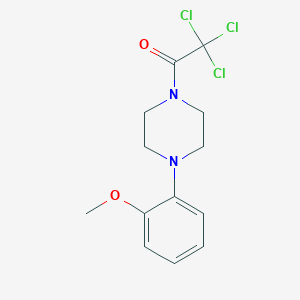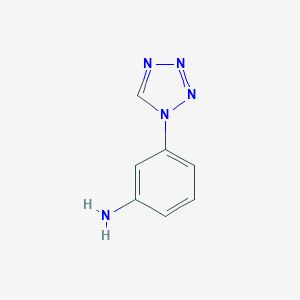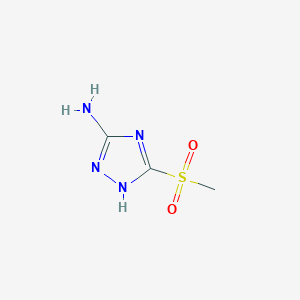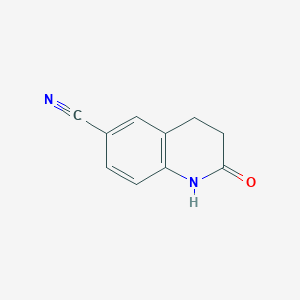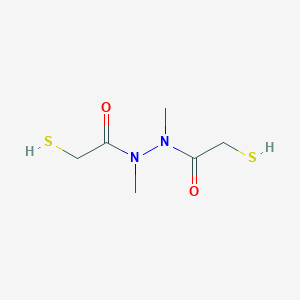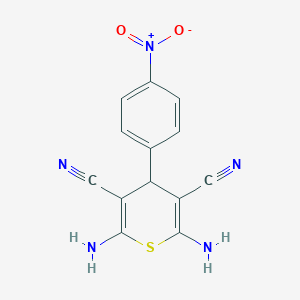![molecular formula C11H12F3NO B180238 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1978-68-3](/img/structure/B180238.png)
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TFMPP, is a synthetic chemical that belongs to the class of amphetamines. It is commonly used as a research chemical to study the effects of amphetamines on the human body.
Mechanism Of Action
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide works by increasing the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, which can result in feelings of euphoria and increased energy. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also acts as a serotonin receptor agonist, which can lead to increased serotonin release and a subsequent decrease in anxiety and depression.
Biochemical And Physiological Effects
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can also cause hyperthermia, which can be dangerous in high doses. Other effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide include increased alertness, increased energy, and decreased appetite.
Advantages And Limitations For Lab Experiments
One advantage of using 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also has a number of limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, which can limit its relevance to human physiology. Additionally, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can have a number of side effects that can complicate experiments and make it difficult to draw clear conclusions.
Future Directions
There are a number of future directions for research on 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential avenue of research is to study the long-term effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide use on the body, including its potential for addiction and other negative health outcomes. Another area of research is to study the effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide on different populations, including children, the elderly, and individuals with pre-existing health conditions. Finally, researchers may also explore the use of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in the treatment of various medical conditions, such as depression and anxiety.
Scientific Research Applications
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is commonly used in scientific research to study the effects of amphetamines on the human body. It is often used in conjunction with other research chemicals to create a comprehensive understanding of the effects of amphetamines on the central nervous system. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have a number of effects on the body, including increased heart rate, increased blood pressure, and increased body temperature.
properties
CAS RN |
1978-68-3 |
|---|---|
Product Name |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-6-4-3-5-8(9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
LOMOXRTYAVAHDR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
synonyms |
PropanaMide, 2-Methyl-N-[2-(trifluoroMethyl)phenyl]- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

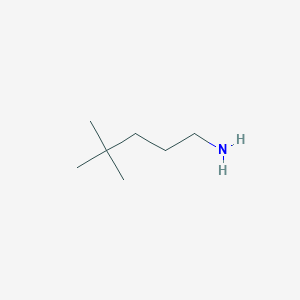
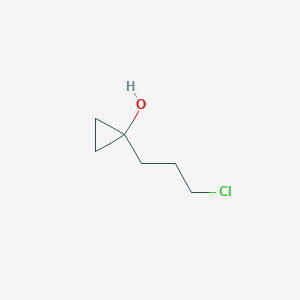
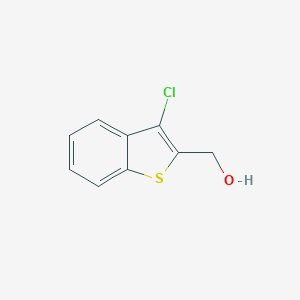
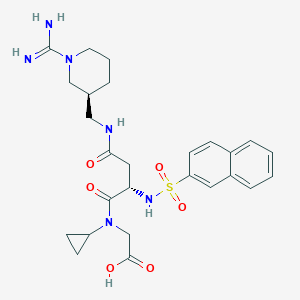
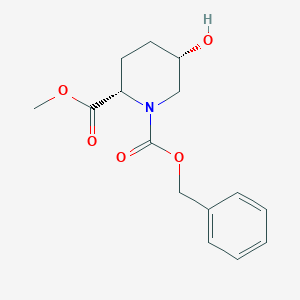
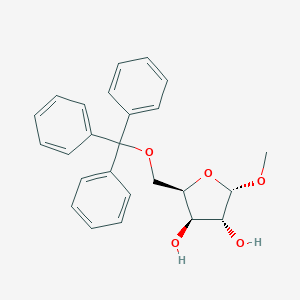
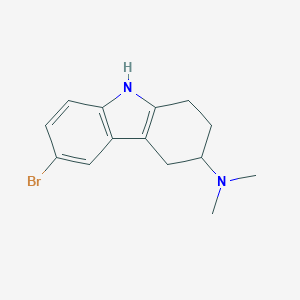
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
